Halofuginone - 55837-20-2

Halofuginone

Catalog Number: EVT-287489
CAS Number: 55837-20-2
Molecular Formula: C16H17BrClN3O3
Molecular Weight: 414.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Halofuginone is a synthetic derivative of febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga. [, ] It is a low-molecular-weight compound known for its potent antifibrotic and anti-inflammatory properties. [, ] Halofuginone has been extensively studied in various preclinical models and has shown promising results in a wide range of diseases associated with fibrosis, inflammation, and cancer. [, , , , , , , , , ]

Classification

Halofuginone is classified as a quinazolinone derivative. Its chemical structure is characterized by a piperidine ring and halogen substituents, which contribute to its biological activity. The compound is often referred to in the context of its pharmacological properties, particularly in relation to its role as an inhibitor of collagen type I synthesis.

Synthesis Analysis

The synthesis of halofuginone has been extensively studied, with several methods developed over the years. A notable approach involves a four-step reaction sequence starting from 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one. This method emphasizes efficiency and scalability, producing halofuginone hydrobromide without the need for chromatographic purification.

Key Steps in Synthesis

  1. Starting Material Preparation: The synthesis begins with the preparation of quinazolinone derivatives, which serve as precursors.
  2. Cyclization: The introduction of piperidine moieties occurs through cyclization reactions.
  3. Halogenation: Bromination or chlorination steps are critical for modifying the aromatic ring.
  4. Final Purification: The final product is purified based on solubility differences between isomers, often utilizing techniques like recrystallization from ethanol .
Molecular Structure Analysis

Halofuginone's molecular formula is C12_{12}H10_{10}BrClN2_{2}O, with a molecular weight of approximately 315.58 g/mol. The structure features:

  • A quinazolinone core, which is essential for its biological activity.
  • A piperidine ring, contributing to its interaction with biological targets.
  • Halogen substituents (bromine and chlorine) that enhance its pharmacological properties.

The compound exists in different stereoisomeric forms, which can influence its efficacy and safety profile in therapeutic applications .

Chemical Reactions Analysis

Halofuginone participates in various chemical reactions that underscore its utility in medicinal chemistry:

  • Inhibition of Collagen Synthesis: Halofuginone specifically inhibits collagen type I synthesis by interfering with the signaling pathways involved in fibroblast activation.
  • Interactions with Enzymes: It binds to glutamyl-prolyl-tRNA synthetase, disrupting protein synthesis related to collagen formation.
  • Reactivity with Biological Targets: The halogen substituents allow for further functionalization or conjugation with other therapeutic agents .
Mechanism of Action

Halofuginone's mechanism of action involves several key processes:

  1. Inhibition of Prolyl-tRNA Synthetase: By binding to this enzyme, halofuginone mimics reduced cellular proline availability, leading to decreased collagen production.
  2. Modulation of T Cell Differentiation: It selectively inhibits the differentiation of T helper 17 cells, which play a crucial role in autoimmune responses.
  3. Impact on Fibroblast Activity: Halofuginone reduces Smad3 phosphorylation in fibroblasts, thereby inhibiting their proliferation and migration—critical processes in fibrosis development .
Physical and Chemical Properties Analysis

Halofuginone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: The compound typically melts at temperatures ranging from 170 °C to 307 °C depending on its form and purity.
  • Stability: Halofuginone is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining its formulation and delivery methods in therapeutic applications .

Applications

Halofuginone has diverse applications across various fields:

  1. Veterinary Medicine: It is widely used as an anti-coccidial agent in poultry and livestock, helping to control coccidiosis—a parasitic disease affecting the intestines.
  2. Medical Research: Halofuginone is investigated for its potential role as an antifibrotic agent in conditions such as liver fibrosis and systemic sclerosis.
  3. Autoimmune Disorders: Due to its ability to modulate immune responses, it shows promise in treating autoimmune diseases linked to T helper 17 cells.
  4. Cancer Therapy: Research indicates that halofuginone may inhibit tumor growth by targeting collagen synthesis pathways, making it a candidate for cancer treatment strategies .
Historical Context and Phytochemical Origins

Ethnopharmacological Significance of Dichroa febrifuga in Traditional Antimalarial Therapies

Dichroa febrifuga Lour., a shrub within the Saxifragaceae family, has been cultivated for over two millennia in East Asian traditional medicine systems under various names including "Chang Shan" (China), "Shuu Chi" (Japan), and "Thuong Son" (Vietnam). Indigenous to subtropical regions including China, Vietnam, and Japan, this plant thrived in cool, humid mountainous environments between 500-1200 meters altitude. Historical records document its roots and leaves as primary medicinal components, prepared as decoctions for treating malarial fevers and associated symptoms [2] [6]. The earliest written documentation appears in Shennong's Materia Medica (circa 200-300 AD), where it was classified among "lower-grade" herbs with potent therapeutic effects but significant toxicity requiring careful preparation [2].

Traditional applications extended beyond malaria to include schistosomiasis, digestive system tumors, and giardiasis. Vietnamese practitioners employed it for unstable fevers from various infections, while Korean medicine utilized it for productive cough and complementary fever management. The plant's reputation as "Chinese quinine" reflects its perceived equivalence to Cinchona-derived quinine in European medicine [2] [7]. Despite its therapeutic value, historical texts consistently noted dose-limiting gastrointestinal toxicity and liver damage, leading to complex processing methods like vinegar-baking to mitigate adverse effects while preserving efficacy [2].

Table 1: Traditional Applications of Dichroa febrifuga Components

Plant ComponentTraditional NamePrimary ApplicationsGeographical Use
RootsChang Shan (China)Malaria, schistosomiasis, digestive tumorsChina, Korea
LeavesShuu Chi (Japan)Febrile conditions, malaria prophylaxisJapan, Vietnam
Whole plantThuong Son (Vietnam)Unstable fevers, productive coughVietnam, Myanmar

Isolation and Structural Characterization of Febrifugine and Isofebrifugine

The scientific investigation of D. febrifuga intensified during World War II amid quinine shortages. In 1946, Chinese researchers Jang and Ko isolated the primary bioactive alkaloid, initially named dichroine B (later febrifugine), demonstrating exceptional antiplasmodial activity in avian malaria models (Plasmodium gallinaceum) [1] [6]. Simultaneously, American researchers Kuehl and Spencer identified a structurally similar companion alkaloid—isofebrifugine—establishing these quinazoline-type alkaloids as the plant's therapeutic basis [9]. Structural determination proved challenging with mid-20th century technology, leading to initial misassignment of the relative configuration between C2' and C3' in the piperidine ring. The critical structural features were ultimately confirmed as:

  • A 4(3H)-quinazolinone core
  • A 3-hydroxy-2-piperidinyl side chain
  • A ketone linker at C3

Febrifugine (1) and isofebrifugine (2) are C16H19N3O3 stereoisomers differing at the hemiketal carbon (C2'), existing in a pH-dependent equilibrium. This stereochemical complexity caused significant challenges in early synthetic efforts. Baker's 1952 synthesis incorrectly assigned the relative stereochemistry, while Kobayashi's 1999 asymmetric synthesis finally established the absolute configuration as (2'R,3'S) for febrifugine and (2'S,3'S) for isofebrifugine [9] [10]. Both compounds demonstrated potent activity against Plasmodium falciparum (IC50 ~10 ng/mL), but isofebrifugine exhibited approximately 50% lower antimalarial efficacy and substantially higher cytotoxicity in mammalian cell lines [1] [4].

Table 2: Structural and Biological Properties of Febrifugine and Isofebrifugine

PropertyFebrifugineIsofebrifugine
Molecular FormulaC16H19N3O3C16H19N3O3
Molecular Weight301.34 g/mol301.34 g/mol
Core Structure4(3H)-quinazolinone4(3H)-quinazolinone
C2'/C3' Configuration(2'R,3'S)-trans(2'S,3'S)-cis
Aqueous SolubilitypH-dependent equilibriumpH-dependent equilibrium
P. falciparum IC5010-15 ng/mL20-30 ng/mL
Mammalian CytotoxicityModerate (SI* ~100)High (SI ~50)
Selectivity Index (SI) = Mammalian IC50 / Parasite IC50

Development of Halofuginone as a Synthetic Analog: Rationale and Early Modifications

The therapeutic potential of febrifugine was undermined by unacceptable toxicity profiles, particularly dose-limiting gastrointestinal effects (vomiting, diarrhea) and hepatotoxicity observed in human trials. To decouple efficacy from toxicity, extensive structure-activity relationship (SAR) studies were conducted from the 1950s-1970s. Key findings revealed that:

  • The 4-quinazolinone moiety was essential for antimalarial activity
  • The piperidine nitrogen and C3' hydroxyl group participated in crucial binding interactions
  • Modifications at the quinazoline C6 and C7 positions modulated toxicity [1] [9]

Halofuginone (3) emerged as the most promising analog through strategic bromination and chlorination at positions C7 and C6 of the quinazolinone core. This halogenation achieved three critical objectives:

  • Blocked oxidative metabolism: Reduced formation of reactive metabolites responsible for liver toxicity
  • Enhanced binding affinity: Improved steric and electronic complementarity to parasitic targets
  • Increased chemical stability: Extended plasma half-life compared to febrifugine

Synthesized as a racemic mixture (halofuginone hydrobromide), the compound demonstrated a 10-fold improvement in the therapeutic index compared to febrifugine in Plasmodium berghei-infected mice. Its IC50 against P. falciparum blood stages reached 0.14-0.29 ng/mL—significantly lower than febrifugine—while showing reduced cytotoxicity against neuronal (NG108) and macrophage (J774) cell lines [1] [4] [6]. This exceptional activity profile led to its initial commercialization as an antiprotozoal agent in poultry (Stenorol®) targeting Eimeria species and Cryptosporidium parvum [1] [3].

Table 3: Key Structure-Activity Relationships in Febrifugine Analogs

Structural ModificationAntimalarial ActivityToxicity ProfileTherapeutic Index
Unmodified Febrifugine+++ (IC50 10-15 ng/mL)High (GI, hepatic)Low (~100)
Piperidine N-methylation+ReducedModerate
Quinazoline C6/C7 halogenation++++ (IC50 0.14 ng/mL)ModerateHigh (>1000)
Side chain shortening-ReducedInactive
Quinazolinone reduction+VariableLow

The initial clinical applications revealed an unexpected biological dimension when poultry treated with halofuginone showed dose-dependent inhibition of collagen deposition. This serendipitous observation redirected research toward mammalian pathophysiology, uncovering halofuginone's potent inhibition of prolyl-tRNA synthetase (ProRS) and TGF-β/Smad3 signaling [1] [6]. These mechanisms underpin its current investigation in fibrosis, autoimmune disorders, and oncology—demonstrating how rational drug design derived from traditional medicine can yield multifunctional therapeutic agents [5] [9].

Properties

CAS Number

55837-20-2

Product Name

Halofuginone

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15-/m1/s1

InChI Key

LVASCWIMLIKXLA-HUUCEWRRSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-bromo-6-chlorofebrifugine
halofuginone
halofunginone
Stenorol

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Isomeric SMILES

C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.